ACT-280778 (10 mg) Fails to Lower Blood Pressure in Hypertensive Patients, Unlike Amlodipine (10 mg)
In a Phase 2a, double-blind, randomized, placebo- and active-controlled study in patients with mild-to-moderate essential hypertension, treatment with ACT-280778 10 mg once daily for 4 weeks did not lower blood pressure compared to placebo, while the active control, amlodipine 10 mg, showed a significant reduction [1]. This is a critical differential finding that defines the therapeutic potential and limitations of ACT-280778.
| Evidence Dimension | Change from baseline in mean trough sitting diastolic blood pressure (SiDBP) at week 4 |
|---|---|
| Target Compound Data | -9.5 mm Hg (95% CI -12.4, -6.5) for ACT-280778 10 mg group |
| Comparator Or Baseline | -9.9 mm Hg (95% CI -12.7, -7.0) for placebo group; -16.8 mm Hg (95% CI -19.0, -14.5) for amlodipine 10 mg group |
| Quantified Difference | No significant difference between ACT-280778 and placebo (P=0.86); Amlodipine reduced SiDBP by 7.3 mm Hg more than ACT-280778. |
| Conditions | Phase 2a trial (n=159); once-daily oral dosing for 4 weeks in mild-to-moderate hypertensive patients |
Why This Matters
This data is essential for researchers: ACT-280778 is not an effective antihypertensive agent at the 10 mg dose, distinguishing it from amlodipine and highlighting its unique profile for studying T-type channel-related effects independent of blood pressure changes.
- [1] Dingemanse J, et al. Efficacy and safety of the dual L- and T-type calcium channel blocker, ACT-280778: a proof-of-concept study in patients with mild-to-moderate essential hypertension. J Hum Hypertens. 2015 Apr;29(4):229-35. PMID: 25231512. View Source
